molecular formula C20H22ClN3O4S B11336639 N-(4-carbamoylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-carbamoylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11336639
M. Wt: 435.9 g/mol
InChI Key: XXNRLFKNKIFBRB-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a carbamoyl group, and a methanesulfonyl group. Its molecular formula is C19H20ClN3O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carbamoyl Group: This step often involves the reaction of the piperidine derivative with isocyanates or carbamoyl chlorides under controlled conditions.

    Attachment of the Methanesulfonyl Group: This is usually done via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)piperidine-3-carboxamide
  • N-(4-carbamoylphenyl)piperidine-4-carboxamide

Uniqueness

N-(4-CARBAMOYLPHENYL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H22ClN3O4S

Molecular Weight

435.9 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClN3O4S/c21-17-3-1-2-14(12-17)13-29(27,28)24-10-8-16(9-11-24)20(26)23-18-6-4-15(5-7-18)19(22)25/h1-7,12,16H,8-11,13H2,(H2,22,25)(H,23,26)

InChI Key

XXNRLFKNKIFBRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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